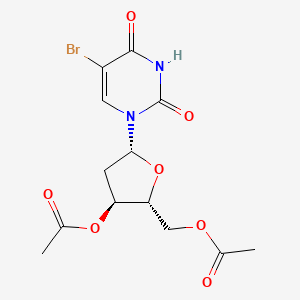

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetyloxy group and a brominated pyrimidinyl moiety. Its molecular formula is C12H15BrN2O7, and it has a molecular weight of 395.16 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting the reaction parameters is common to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine involves its interaction with specific molecular targets. The brominated pyrimidinyl moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modifying their functions. The acetyloxy group may also play a role in enhancing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound has a similar structure but with a methyl group instead of a bromine atom.

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound has a hydroxy group instead of an acetyloxy group.

Uniqueness

3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is unique due to the presence of the brominated pyrimidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine (DBdU) is a nucleoside analog that has garnered interest in the fields of molecular biology and pharmacology due to its unique biological activities. This compound, a derivative of 2'-deoxyuridine, exhibits properties that make it a valuable tool in various experimental and therapeutic contexts, particularly in cancer research and virology.

Chemical Structure and Properties

- Molecular Formula : C13H15BrN2O7

- Molecular Weight : 391.17 g/mol

- CAS Number : 6161-23-5

The compound is characterized by the presence of a bromine atom at the 5-position and acetyl groups at the 3' and 5' positions, which enhance its stability and solubility.

DBdU functions primarily as a thymidine analog, incorporating into DNA during the S-phase of the cell cycle. Its mechanism involves:

- Inhibition of DNA Synthesis : DBdU competes with natural thymidine for incorporation into DNA, leading to the formation of dysfunctional DNA strands.

- Induction of Apoptosis : Studies indicate that high concentrations of DBdU can trigger apoptotic pathways in various cell types, as evidenced by increased levels of caspase-3 activity and TUNEL-positive cells in treated cultures .

Antiviral Activity

Research has demonstrated that DBdU exhibits antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In vitro studies show that DBdU can inhibit HSV-1 replication significantly, making it a candidate for further development as an antiviral agent .

Anticancer Effects

DBdU has been evaluated for its anticancer potential. In vitro assays have shown that it inhibits the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 leukemia cells. The compound's ability to induce apoptosis in these cells underscores its potential as an anticancer therapeutic .

Case Studies and Research Findings

Pharmacokinetics

DBdU exhibits favorable pharmacokinetic properties:

- Solubility : The compound is soluble in organic solvents such as chloroform and dichloromethane, facilitating its use in various biochemical assays.

- Bioavailability : The acetyl groups enhance membrane permeability, allowing for efficient cellular uptake.

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHCNASFWJWJB-HBNTYKKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular structure of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine?

A1: The research paper titled "Structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, C13H15BrN2O7" [] elucidates the crystal structure of this compound. While it doesn't delve into spectroscopic data, it confirms the molecular formula as C13H15BrN2O7. The paper further describes the precise spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions and potential applications.

Q2: Has 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine been studied in complex with other molecules?

A2: Yes, the research paper "Structure of a 1/1 complex of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, C13H15Br0.5I0.5N2O7" [] investigates a 1:1 complex formed between 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine. This study provides insights into the potential for co-crystallization and the interactions of this compound with structurally similar molecules. This information could be valuable for designing formulations or understanding its behavior in complex biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.